![molecular formula C22H16FN3O4 B2666751 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902923-65-3](/img/new.no-structure.jpg)
3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16FN3O4 and its molecular weight is 405.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione , a pyrido[2,3-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the condensation of appropriate precursors. For instance, the compound can be synthesized through a multi-step process involving the reaction of 1,3-benzodioxole with fluorobenzylamine and subsequent cyclization to form the pyrimidine core. Detailed synthetic routes often include purification steps such as recrystallization or chromatography to achieve high purity levels.
Inhibition of eEF-2K
One of the most significant biological activities attributed to this compound is its inhibition of eukaryotic elongation factor-2 kinase (eEF-2K), a critical regulator in protein synthesis. Studies have shown that related pyrido[2,3-d]pyrimidine derivatives exhibit promising inhibitory effects on eEF-2K activity:
- Compound 6 (A-484954) demonstrated an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells, indicating a strong inhibitory potential .
- The structure-activity relationship analysis revealed that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold could enhance potency and selectivity against eEF-2K .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicated:
- Selectivity : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
The mechanism by which this compound exerts its biological effects is attributed to its ability to modulate signaling pathways involved in cell proliferation and survival. Inhibition of eEF-2K leads to decreased protein synthesis and subsequent induction of apoptosis in cancer cells .
Research Findings
Recent studies have expanded on the biological profile of related compounds:
Compound | IC50 (nM) | Target | Notes |
---|---|---|---|
Compound 6 | 420 | eEF-2K | Strong inhibitor in breast cancer cells |
Compound 9 | 930 | eEF-2K | Less potent than Compound 6 but still significant |
Other derivatives | Varies | Various kinases | Structural modifications enhance activity |
Case Studies
Several case studies highlight the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives:
- Breast Cancer Models : In MDA-MB-231 cell lines, treatment with these compounds resulted in reduced cell viability and increased apoptosis markers when compared to untreated controls.
- In Vivo Studies : Animal models treated with these compounds showed reduced tumor growth rates and improved survival compared to control groups.
Eigenschaften
CAS-Nummer |
902923-65-3 |
---|---|
Molekularformel |
C22H16FN3O4 |
Molekulargewicht |
405.385 |
IUPAC-Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16FN3O4/c23-16-6-3-14(4-7-16)11-25-20-17(2-1-9-24-20)21(27)26(22(25)28)12-15-5-8-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
InChI-Schlüssel |
ZSVNMPHQXBRGQA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.